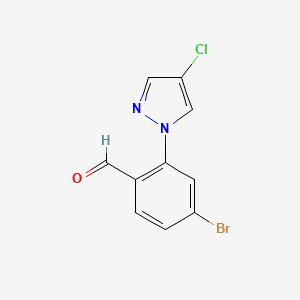
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a heterocyclic aromatic compound that contains both bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by reacting 4-bromopyrazole with appropriate reagents under controlled conditions.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with 2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzoic acid.
Reduction Reactions: Formation of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzyl alcohol.
Scientific Research Applications
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole core but lacks the aldehyde and chloro substituents.
2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde: Similar structure but without the bromo substituent.
Uniqueness
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is unique due to the presence of both bromine and chlorine substituents on the pyrazole and benzaldehyde moieties, respectively. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6BrClN2O |
|---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
4-bromo-2-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H |
InChI Key |
QPERDEPLEOAFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate](/img/structure/B13329739.png)
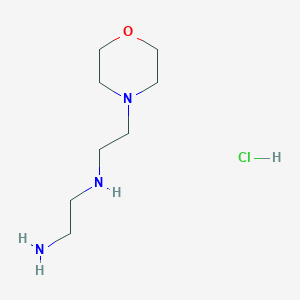
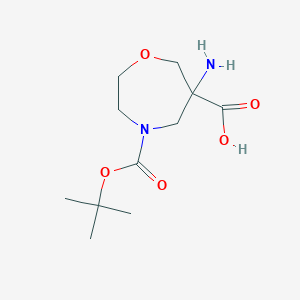
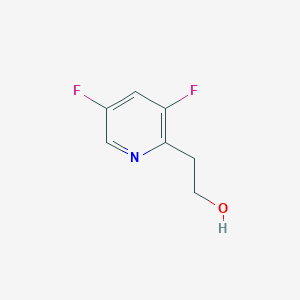

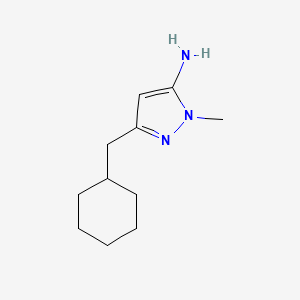
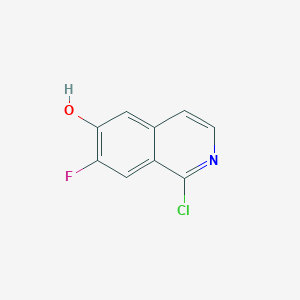
![Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13329786.png)



![5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine](/img/structure/B13329815.png)

